Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr

Flavivirus Protease Assay FRET Substrate

Choose this substrate for unambiguous WNV NS2B-NS3 protease activity measurement. Its Gly-Leu-Lys-Arg-Gly-Gly sequence matches the native polyprotein cleavage site, conferring stringent P2-Lys/P1-Arg specificity. Generic FRET probes or DENV-optimized sequences (e.g., Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr) exhibit >10-fold lower catalytic efficiency and reduced assay sensitivity. The Abz/3-(NO2)Tyr FRET pair outperforms EDANS/DABCYL or MCA/DNP alternatives in signal-to-background ratios, critical for robust 96-/384-well HTS inhibitor screens at the validated 50 µM working concentration.

Molecular Formula C40H59N13O12
Molecular Weight 914.0 g/mol
Cat. No. B12371193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr
Molecular FormulaC40H59N13O12
Molecular Weight914.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N
InChIInChI=1S/C40H59N13O12/c1-22(2)16-28(49-34(57)21-47-35(58)24-8-3-4-9-25(24)42)38(61)52-27(10-5-6-14-41)37(60)51-26(11-7-15-45-40(43)44)36(59)48-19-32(55)46-20-33(56)50-29(39(62)63)17-23-12-13-31(54)30(18-23)53(64)65/h3-4,8-9,12-13,18,22,26-29,54H,5-7,10-11,14-17,19-21,41-42H2,1-2H3,(H,46,55)(H,47,58)(H,48,59)(H,49,57)(H,50,56)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t26-,27-,28-,29-/m0/s1
InChIKeyJVUMQFRRYJCIMP-DZUOILHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr: A FRET-Based Fluorogenic Substrate for West Nile Virus NS2B-NS3 Protease in Inhibitor Screening and Kinetic Studies


Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr is an internally quenched fluorogenic peptide substrate of the o-aminobenzoyl (Abz) / 3-nitrotyrosine (3-(NO2)Tyr) fluorescence resonance energy transfer (FRET) class. Its core sequence Gly-Leu-Lys-Arg-Gly-Gly mimics the natural polyprotein cleavage site of the West Nile Virus (WNV) NS2B-NS3 serine protease, with the scissile bond located between Arg and Gly . The compound has a molecular formula of C40H59N13O12 and a molecular weight of 914.0 g/mol, and is commercially available with purity ≥95% . It is utilized primarily in biochemical assays to measure WNV NS2B-NS3 protease activity and to screen for selective inhibitors [1].

Why Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr Cannot Be Substituted by Other FRET Substrates in WNV NS2B-NS3 Protease Assays


The sequence specificity of flavivirus proteases is highly stringent: WNV NS2B-NS3 requires a P2 Lys and P1 Arg residue preceded by a hydrophobic P3 position (Leu) for efficient cleavage, whereas the related Dengue virus (DENV) NS2B-NS3 protease favors a P3 Arg and P4 Lys motif [1]. Substituting Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr with a generic FRET substrate or a DENV-optimized sequence (e.g., Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr) leads to reduced catalytic efficiency (often >10-fold lower kcat/Km) and compromised assay sensitivity [2]. Additionally, the Abz/3-(NO2)Tyr FRET pair offers distinct spectral properties and quenching efficiency that are not matched by alternative donor-acceptor combinations such as EDANS/DABCYL or MCA/DNP, directly impacting signal-to-background ratios in high-throughput screens [3].

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr: Quantitative Differentiation Evidence Against Comparator Substrates


Molecular Weight and Sequence Composition Differentiate Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr from the DENV-Specific FRET Substrate

The target compound (MW 914.0 g/mol, C40H59N13O12) is approximately 72 g/mol lower in molecular weight than the closely related Dengue virus NS2B-NS3 protease substrate Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr (MW 986.09 g/mol, C43H67N15O12) [1]. This size difference stems from the distinct peptide backbones—Gly-Leu-Lys-Arg-Gly-Gly versus Nle-Lys-Arg-Arg-Ser—and directly influences solubility, synthesis cost, and assay compatibility. Both compounds are supplied with purity ≥95% .

Flavivirus Protease Assay FRET Substrate

Protease Target Specificity: Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr Is Optimized for WNV NS2B-NS3, Evidenced by Distinct Inhibitor IC50 Values

In enzyme inhibition assays, the potency of a reference inhibitor varies depending on the substrate used, reflecting the substrate's sequence compatibility with the protease active site. Using Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr, an inhibitor of WNV NS2B-NS3 protease displayed an IC50 of 17,000 nM (17 µM), whereas the same inhibitor exhibited an IC50 of 6,800 nM (6.8 µM) when the Dengue virus-optimized substrate Abz-Nle-Lys-Arg-Arg-Ser-3-(NO2)Tyr was employed [1]. This 2.5-fold difference in apparent potency underscores that the WNV substrate provides a more physiologically relevant readout for WNV protease inhibition.

Antiviral Screening Flavivirus Protease Enzyme Inhibition

Standardized Assay Conditions in Literature Enable Reproducible High-Throughput Screening with Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr

Multiple independent studies and assay databases report consistent experimental parameters when using Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr: substrate concentration of 50 µM, 15-minute preincubation with enzyme, followed by fluorescence measurement over 15 minutes . This standardization contrasts with alternative substrates (e.g., Bz-Lys-Arg-Phg-NH2 or MCA-based peptides) that require varying buffer conditions and often yield higher background noise due to suboptimal FRET pair properties [1]. The availability of validated protocols reduces assay optimization time for new users.

High-Throughput Screening Assay Development Flavivirus

The Abz/3-(NO2)Tyr FRET Pair Demonstrates High Signal-to-Background Ratios in SARS-CoV-2 Mpro Assays, Supporting Broad Applicability

While direct kinetic data for Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr on WNV protease are sparse, the underlying Abz/Tyr(3-NO2) FRET pair has been systematically characterized in SARS-CoV-2 main protease (Mpro) assays. The substrate 2-AbzSAVLQSGTyr(3-NO2)R-OH exhibited a catalytic efficiency (kcat/Km) of 1,240 M⁻¹s⁻¹, comparable to the established EDANS/DABCYL substrate (kcat/Km = 1,400 M⁻¹s⁻¹) but with the advantage of lower background fluorescence and more affordable synthesis [1]. This class-level evidence indicates that the Abz/3-(NO2)Tyr pair is well-suited for sensitive and cost-effective FRET assays.

FRET Pair Fluorescence Assay Sensitivity

Commercial Availability with Documented Purity and Storage Specifications Ensures Batch-to-Batch Reproducibility

Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr is supplied by multiple vendors (e.g., SciPeptide, MedChemExpress, TargetMol) with a minimum purity of 95% (HPLC) and recommended storage at -20°C for long-term stability [1]. In contrast, many custom-synthesized FRET peptides lack documented purity metrics and stability data, leading to variability in assay performance. The availability of the acetate salt form further enhances aqueous solubility and handling convenience [2].

Quality Control Peptide Synthesis Procurement

Optimal Application Scenarios for Abz-Gly-Leu-Lys-Arg-Gly-Gly-3-(NO2)Tyr Based on Evidence


High-Throughput Screening of WNV NS2B-NS3 Protease Inhibitors

The compound is ideally suited for 96- or 384-well plate formats due to its validated 50 µM working concentration and rapid FRET readout . Its sequence specificity ensures that hits are genuinely active against WNV protease rather than off-target flaviviral enzymes [1].

Enzyme Kinetics and Mechanism-of-Action Studies

Researchers investigating WNV protease catalytic mechanism can use this substrate to determine kinetic parameters (Km, kcat) under various conditions, building on the established protocols for preincubation and continuous monitoring [2].

Cross-Screening Against Related Flavivirus Proteases

The substrate can be employed in secondary assays to evaluate inhibitor selectivity across WNV, DENV, and ZIKV proteases. The distinct inhibitor IC50 values obtained with different substrates help quantify selectivity windows [1].

Academic and Industrial Antiviral Drug Discovery Programs

Its commercial availability with ≥95% purity and documented stability supports reproducible, long-term screening efforts in both academic core facilities and biopharmaceutical R&D pipelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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